![molecular formula C24H50N4O7 B1321159 1'-Methyl-[1,4'-Bipiperidin]-4-carbonsäurehydrat (2:3) CAS No. 849925-07-1](/img/structure/B1321159.png)

1'-Methyl-[1,4'-Bipiperidin]-4-carbonsäurehydrat (2:3)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)" is not directly mentioned in the provided papers. However, the papers discuss related bipyridine and piperidine derivatives, which can offer insights into the chemical behavior and properties of similar compounds. Bipyridine derivatives are known for their coordination properties, often forming complex structures with metals, while piperidine derivatives are important in medicinal chemistry due to their presence in various bioactive molecules .

Synthesis Analysis

The synthesis of bipyridine and piperidine derivatives can involve various strategies, including in situ oxidation, decarboxylation, and methylenation reactions. For instance, the synthesis of 4,4',6-tricarboxy-2,2'-bipyridine and its copper(II) coordination polymer is achieved through acid-directed in situ oxidation and decarboxylation under hydrothermal conditions . Similarly, the synthesis of (2S,4S,5S)-5-hydroxy-4-methylpipecolic acid is accomplished by starting from S-glutamic acid and involves a key step of chemoselective methylenation . These methods highlight the importance of controlled reaction conditions and the use of specific reagents to achieve the desired structural modifications.

Molecular Structure Analysis

The molecular structures of bipyridine and piperidine derivatives are characterized by their ability to form extensive hydrogen bonding networks. For example, the structure of 4,4',6-tricarboxy-2,2'-bipyridine features a densely interconnected 3D network through hydrogen bonding . The molecular complex of 1,3,5-cyclohexanetricarboxylic acid with 4,4'-bipyridine also exhibits a 3-fold interweaving network with parallel interpenetration . These structural characteristics are crucial for the formation of coordination polymers and molecular complexes.

Chemical Reactions Analysis

The chemical reactivity of bipyridine and piperidine derivatives is influenced by their functional groups and the presence of metal ions. The decarboxylation of bipyridine derivatives can lead to the formation of various products depending on the reaction conditions, such as temperature and acidity . The methylenation of piperidine derivatives is a selective reaction that transforms the amide carbonyl group into an exocyclic enecarbamate, which can be further reduced to form alcohols and aldehydes . These reactions demonstrate the versatility of these compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyridine and piperidine derivatives, such as thermal stability and spectroscopic characteristics, are often studied using techniques like TGA, IR, and NMR . The inability of certain bipyridine derivatives to form metal-organic frameworks (MOFs) has been rationalized through DFT calculations, which suggest that their conformations do not favor metal ion coordination . Understanding these properties is essential for the design and application of these compounds in various fields, including materials science and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

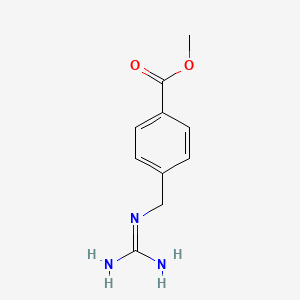

Synthese von Arylthiadiazol-H3-Antagonisten

Diese Verbindung dient als Reaktant bei der Synthese von Arylthiadiazol-H3-Antagonisten . Diese Antagonisten werden auf ihre potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen des zentralen Nervensystems untersucht, darunter Schlafstörungen, Fettleibigkeit und kognitive Beeinträchtigungen.

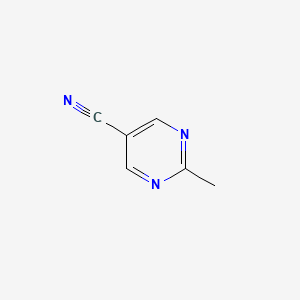

Entwicklung von wasserlöslichen N-Lostern als Antikrebsmittel

Forscher verwenden diese Verbindung bei der Entwicklung von wasserlöslichen N-Lostern . Diese Mittel sind eine Klasse von Chemotherapeutika, die in der Krebsbehandlung eingesetzt werden und so konzipiert sind, dass sie in Wasser besser löslich sind, um ihre Verteilung und Wirksamkeit im Körper möglicherweise zu verbessern.

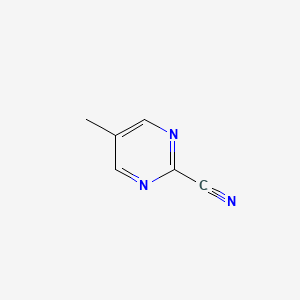

Herstellung von Antituberkulosemitteln

Die Verbindung ist an der Herstellung von Antituberkulosemitteln beteiligt . Tuberkulose (TB) ist nach wie vor ein großes globales Gesundheitsproblem, und die Entwicklung neuer Medikamente ist entscheidend, um TB-Stämme zu bekämpfen, die gegen derzeit verfügbare Medikamente resistent sind.

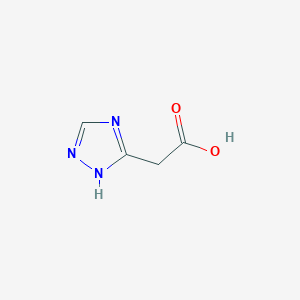

Vasopressin-1b-Rezeptor-Antagonisten

Sie wird bei der Synthese von Vasopressin-1b-Rezeptor-Antagonisten eingesetzt . Diese Antagonisten können bei der Untersuchung von psychiatrischen Erkrankungen eingesetzt werden, da der Vasopressin-1b-Rezeptor eine Rolle bei stressbedingten und sozialen Verhaltensweisen spielt.

MDR-Modulatoren

Die Verbindung ist ein wichtiger Bestandteil bei der Synthese von Modulatoren der Multidrug-Resistenz (MDR) . MDR-Modulatoren sind wichtig, um die Medikamentenresistenz in Krebszellen zu überwinden, eine erhebliche Herausforderung bei der effektiven Krebsbehandlung.

Selektive Noradrenalin-Transporter-Inhibitoren

Sie findet auch Anwendung bei der Synthese von selektiven Noradrenalin-Transporter-Inhibitoren . Diese Inhibitoren werden auf ihre potenzielle Verwendung bei der Behandlung von Erkrankungen wie Depression und Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) untersucht.

Eigenschaften

IUPAC Name |

1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

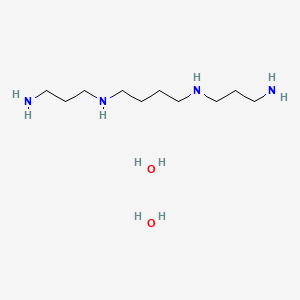

InChI=1S/2C12H22N2O2.3H2O/c2*1-13-6-4-11(5-7-13)14-8-2-10(3-9-14)12(15)16;;;/h2*10-11H,2-9H2,1H3,(H,15,16);3*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBBQALXJQCDMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCC(CC2)C(=O)O.CN1CCC(CC1)N2CCC(CC2)C(=O)O.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321080.png)

![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)

![2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1321112.png)